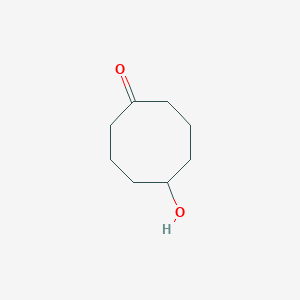

5-Hydroxycyclooctanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-hydroxycyclooctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNLAYAAWSTPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCCC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298711 | |

| Record name | 5-hydroxycyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61755-97-3 | |

| Record name | NSC125566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxycyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxycyclooctan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Medium Ring Compounds in Organic Synthesis and Reactivity Studies

Medium-sized rings, which consist of eight to eleven atoms, are prevalent in a variety of bioactive natural products and therapeutically important molecules. nih.gov However, their synthesis presents considerable challenges due to unfavorable kinetic and thermodynamic barriers. nih.govsioc-journal.cn Unlike smaller rings (5-7 members) or larger macrocycles (12+ members), medium-sized rings experience significant transannular strain, which arises from non-bonded interactions between atoms across the ring. nih.govpsu.edu This strain, along with torsional strain from eclipsed or partially eclipsed carbon-carbon bonds, makes direct cyclization methods often result in low yields. psu.edu

Despite these synthetic hurdles, the distinct three-dimensional shapes and relative rigidity of medium-ring compounds often lead to enhanced binding affinity to biological receptors, as well as improved oral bioavailability and cell permeability compared to their acyclic or other ring-sized counterparts. nih.gov Consequently, there is a growing interest in developing novel synthetic strategies, such as ring-expansion reactions, to access these valuable molecular frameworks. nih.govmdpi.com The study of compounds like 5-hydroxycyclooctanone provides crucial insights into the conformational preferences and reactivity of these complex systems, aiding in the design of new synthetic methodologies. kcl.ac.uk

Overview of Intramolecular Interactions and Tautomeric Equilibria in 5 Hydroxycyclooctanone Systems

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemistry, a field focused on applying quantum mechanics to chemical systems, provides profound insights into electronic structure and molecular stability. wikipedia.org Through various computational approaches, researchers can model the behavior of this compound at the atomic level, predicting properties that are often difficult to measure experimentally. nih.gov

Ab Initio Calculations for Energy Landscapes and Conformation Analysis

Ab initio calculations, which solve the Schrödinger equation from first principles without empirical data, are fundamental to understanding the potential energy surface (PES) of molecules. numberanalytics.comgoogle.com The PES maps the energy of a molecule as a function of its geometry, revealing stable conformations (minima) and the energy barriers between them (saddle points). numberanalytics.comresearchgate.net For a flexible molecule like this compound, the energy landscape can be complex, with numerous possible conformations. psu.edu

Computational studies have explored the energy landscape of this compound, particularly in the context of its equilibrium with its transannular hemiacetal, 9-oxabicyclo[3.3.1]nonan-1-ol. wisc.eduacs.org Ab initio methods are employed to calculate the energies of different conformers of the hydroxyketone and the bicyclic hemiacetal, helping to explain the position of this equilibrium. wisc.eduacs.org The conformational flexibility of the eight-membered ring is a key factor, as it allows the molecule to adopt specific geometries that facilitate transannular interactions. psu.edu These calculations have demonstrated that the formation of the bicyclic hemiacetal is driven by a reduction in ring strain and favorable intramolecular hydrogen bonding. acs.org The global exploration of such an energy landscape on an ab initio level is crucial for identifying all stable and metastable modifications. archive.org

| Computational Method | Application in this compound Analysis | Key Insight |

| Ab Initio Calculations (e.g., Hartree-Fock, MP2) | Mapping Potential Energy Surfaces (PES) | Reveals multiple low-energy conformers and the energetic favorability of the bicyclic hemiacetal form under certain conditions. numberanalytics.comresearchgate.netarchive.org |

| Conformation Analysis | Investigating the flexibility of the eight-membered ring | The ring's flexibility is essential for bringing the hydroxyl and ketone groups into proximity for transannular reactions. psu.edu |

| Mechanistic Studies | Elucidating the this compound-hemiacetal rearrangement | Provides a step-by-step energetic pathway for the interconversion, highlighting the stability of intermediates. wisc.eduacs.org |

Density Functional Theory (DFT) Applications for Understanding Molecular Geometry

Density Functional Theory (DFT) has become a widely used method in quantum chemistry due to its favorable balance of accuracy and computational cost. arxiv.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. cnr.it A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, thereby predicting the most stable molecular structure. cnr.itnih.gov

For this compound, DFT calculations, often using the B3LYP functional, are employed to optimize its ground-state geometry. This provides precise information on bond lengths, bond angles, and dihedral angles. Such calculations are crucial for understanding how the molecule's three-dimensional shape influences its reactivity. cnr.it For instance, DFT-optimized geometries serve as the starting point for more complex calculations, such as simulating reaction pathways and transition states. The accuracy of these predicted geometries can be comparable to experimental methods, making DFT an essential tool for complementing or predicting structural data. cnr.it

Mechanistic Probes through Advanced Computational Modeling

Advanced computational models allow chemists to go beyond static structures and explore the dynamics of chemical reactions. nih.gov By simulating reaction pathways, it is possible to identify transition states and understand the step-by-step process of bond breaking and formation. nih.gov

Characterization of Transition States and Reaction Pathways for Rearrangements

A chemical reaction proceeds from reactants to products via a specific reaction pathway, which represents the lowest energy route on the potential energy surface. numberanalytics.com The highest point on this pathway is the transition state, an unstable, transient species that represents the energy barrier for the reaction. numberanalytics.comresearchgate.net Characterizing the structure and energy of transition states is essential for understanding reaction mechanisms and rates. numberanalytics.com

Computational studies on this compound have focused on characterizing the transition states for its rearrangements, most notably the transannular 1,5-hydride shift. rsc.orgnih.gov Quantum chemical calculations are used to locate the geometry of the transition state and calculate its energy relative to the reactant. This allows for the determination of the activation energy, a key parameter that governs the reaction speed. rsc.orgnih.govresearchgate.net These models have shown that the hydride transfer proceeds through a tight, six-membered ring-like transition state. rsc.orgnih.gov

Detailed Analysis of Intramolecular Hydride Shift Mechanisms

The most studied reaction of this compound is the degenerate transannular 1,5-hydride shift. rsc.org This reaction, investigated through a combination of NMR spectroscopy and theoretical calculations, involves the transfer of a hydride ion from one carbon atom to another across the ring. rsc.orgnih.govresearchgate.net

Theoretical analysis has provided a detailed picture of this mechanism. rsc.org It has been shown that under acidic or basic conditions, eight of the twelve methylene (B1212753) hydrogens can be exchanged for deuterium (B1214612), a finding that can only be explained by a degenerate transannular 1,5-hydride shift. rsc.orgnih.govresearchgate.net Quantum chemical calculations have been instrumental in analyzing this process, confirming that the hydride transfer occurs via a six-membered transition state. rsc.orgnih.gov The molecular conformation of the eight-membered ring in this transition state closely resembles that of the starting material. rsc.orgnih.gov

| Parameter | Finding | Source |

| Reaction Type | Degenerate transannular 1,5-hydride shift | rsc.orgnih.gov |

| Transition State Geometry | Tight, six-membered ring | rsc.orgnih.gov |

| Activation Energy (Ea) | 19.2 ± 0.4 kcal/mol (in 7.9 M DCl/D₂O) | rsc.orgnih.govresearchgate.net |

| Condition Influence | Activation barrier is lowest in the presence of base. | rsc.orgnih.govresearchgate.net |

Solvation Effects on Tautomeric Equilibria and Reaction Dynamics

The surrounding solvent can significantly influence chemical reactions and equilibria by stabilizing or destabilizing reactants, products, and transition states. numberanalytics.comnumberanalytics.com Computational models can account for these effects, providing a more realistic description of chemical processes in solution. acs.orgresearchgate.net

For this compound, two key processes are influenced by the solvent: the tautomeric equilibrium between the open-chain hydroxyketone and the bicyclic hemiacetal, and the dynamics of the transannular hydride shift. psu.eduresearchgate.net Medium-ring hydroxycycloalkanones like this compound exist in a transannular tautomeric equilibrium with their corresponding bicyclic hemiacetals. researchgate.net The position of this equilibrium is sensitive to solvent polarity; typically, the bicyclic hemiacetal form predominates, but its proportion decreases as solvent polarity increases. researchgate.net This is because polar solvent molecules can disrupt the intramolecular hydrogen bonding that stabilizes the hemiacetal. acs.org

Regarding the hydride shift, computational studies have suggested that solvent molecules like water are unlikely to participate directly in the formation of the transition state. rsc.orgnih.govresearchgate.net However, the solvent environment does play a role. For example, the activation barrier for the hydride shift is observed to be lowest under basic conditions, where deprotonation can stabilize the transition state. rsc.orgnih.gov Theoretical models that incorporate solvent effects, such as continuum solvation models, are crucial for accurately predicting these phenomena and understanding how reaction energetics change from the gas phase to solution. researchgate.net

Quantitative Assessment of Ring Strain and Transannular Interactions within the Cyclooctane (B165968) Framework

The eight-membered ring of this compound is a quintessential example of a medium-sized ring, a class of cyclic compounds known for their unique conformational behavior and inherent strain. psu.edu Unlike smaller rings, where angle strain is the predominant destabilizing factor, or larger rings, which are relatively strain-free, medium-sized rings such as cyclooctane are subject to a complex interplay of strain elements. These include angle strain (deviation from ideal tetrahedral bond angles), torsional or Pitzer strain (from eclipsed conformations of vicinal hydrogens), and, most notably, transannular strain. psu.edu Transannular strain, also known as Prelog strain, arises from steric repulsion between substituents on non-adjacent carbon atoms that are forced into close proximity across the ring. wikipedia.org

Computational chemistry provides a powerful lens through which to quantitatively assess these destabilizing interactions. While X-ray diffraction can reveal the geometric consequences of these forces, computational methods are required to directly determine the transannular strain. psu.edu For the parent cyclooctane, theoretical calculations have quantified its strain energy. For instance, the strain energy of cyclooctane has been reported to be 7.7 kcal/mol greater than that of cyclooctyne. researchgate.netnih.gov The introduction of a hydroxyl and a carbonyl group in this compound further influences the conformational preferences and energetic landscape of the cyclooctane framework.

Computational studies on the parent compound, cyclooctanone (B32682), indicate that the molecule adopts a boat-chair (BC) conformation as the most stable arrangement to minimize repulsive non-bonded transannular interactions. kcl.ac.uk This conformational preference is a direct strategy to alleviate the inherent strain of the eight-membered ring.

A significant and quantifiable consequence of the strained cyclooctane framework in this compound is the occurrence of a transannular 1,5-hydride shift. This reaction has been the subject of both experimental and theoretical investigations. acs.org Quantum chemical calculations have elucidated the mechanism of this shift, revealing that it proceeds through a tight, six-membered transition state. acs.org The activation energy for this process provides a direct measure of the energetic barrier to a reaction that is facilitated by the close spatial relationship of the C1-carbonyl and the C5-hydroxyl bearing carbon, a direct result of the ring's conformation.

Under acidic conditions (7.9 M DCl/D₂O), the activation energy for the 1,5-hydride shift in this compound has been determined. In basic media, the activation barrier is found to be lower. acs.org These quantitative findings underscore the energetic ramifications of the transannular interactions within the molecule.

The following tables present quantitative data from computational studies on related cyclic systems to provide context for the strain within the this compound framework, as well as the specific activation energy for its characteristic transannular reaction.

Table 1: Calculated Strain Energies of Selected Cycloalkanes

| Compound | Calculated Strain Energy (kcal/mol) |

| Cycloheptane | 6.3 |

| trans-Cyclooctene | 17.9 |

| Cyclooctyne | 19.9 |

This table provides context for the strain inherent in medium-sized rings. Data sourced from computational studies. researchgate.netnih.gov

Table 2: Calculated Activation Energy for the Transannular 1,5-Hydride Shift in this compound

| Condition | Activation Energy (Ea) (kcal/mol) |

| Acidic (7.9 M DCl/D₂O) | 19.2 ± 0.4 |

This table quantifies the energy barrier for a key transannular reaction in this compound, a direct consequence of its strained ring structure.

Reactivity and Advanced Mechanistic Studies of 5 Hydroxycyclooctanone

Transannular Hemiacetal-Hydroxyketone Tautomerism and Equilibrium Dynamics

5-Hydroxycyclooctanone is a medium-ring hydroxyketone that exhibits a significant chemical characteristic: a transannular tautomeric equilibrium. researchgate.net This equilibrium exists between the open-chain hydroxyketone form and a bicyclic hemiacetal structure. researchgate.net The intramolecular reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon, forming a more stable cyclic structure. wikipedia.orgmasterorganicchemistry.com This phenomenon is particularly favorable in medium-sized rings where the functional groups can achieve proximity for interaction. researchgate.netwikipedia.org

In solution, this compound (the hydroxyketone tautomer) is in equilibrium with its bicyclic hemiacetal form, 9-oxabicyclo[3.3.1]nonan-1-ol. researchgate.net Experimental studies have shown that the bicyclic hemiacetal is typically the predominant species in solution. researchgate.net The equilibrium is dynamic and can be influenced by several factors, most notably the polarity of the solvent. researchgate.net A general trend observed is that the proportion of the bicyclic hemiacetal decreases as the polarity of the solvent increases. researchgate.net While specific ratios for this compound across a range of solvents are detailed in specialized literature, the principle is demonstrated by the Gibbs reaction enthalpies of similar hydroxycycloalkanones. researchgate.net

Table 1: Tautomeric Equilibrium of this compound

| Tautomer | Structure | General Stability in Solution |

|---|---|---|

| This compound (Hydroxyketone) | Open-chain | Less favored |

This interactive table summarizes the equilibrium between the two tautomers. The stability can be influenced by factors like solvent polarity. researchgate.net

The interconversion between the hydroxyketone and hemiacetal forms of this compound can be accelerated by acid catalysis. libretexts.org The general mechanism for acid-catalyzed hemiacetal formation involves the protonation of the carbonyl oxygen by an acid catalyst (H-A). masterorganicchemistry.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgkhanacademy.org

The key steps in the acid-catalyzed intramolecular cyclization of this compound are:

Protonation: The carbonyl oxygen is protonated by an acid, forming a resonance-stabilized cation. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The intramolecular hydroxyl group acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com

Deprotonation: A base (such as the conjugate base of the acid catalyst, A⁻, or a solvent molecule) removes the proton from the oxonium ion intermediate, yielding the neutral bicyclic hemiacetal and regenerating the acid catalyst. masterorganicchemistry.comyoutube.com

This process is reversible, and the presence of acid catalyzes the equilibrium in both directions. youtube.com

Base catalysis also facilitates the formation and interconversion of the tautomers. youtube.com In a base-catalyzed mechanism, the first step is the deprotonation of the hydroxyl group by a base (B:). youtube.comyoutube.com This creates a more potent nucleophile, an alkoxide ion, within the same molecule. youtube.comyoutube.com

The pathway for base-catalyzed hemiacetal formation proceeds as follows:

Deprotonation: The hydroxyl group of this compound is deprotonated by a base, forming an intramolecular alkoxide. youtube.comyoutube.com

Nucleophilic Attack: The newly formed alkoxide, a strong nucleophile, attacks the carbonyl carbon, forming a new carbon-oxygen bond and creating an oxyanion intermediate. youtube.comyoutube.com

Protonation: The oxyanion is protonated by the conjugate acid of the base (H-B⁺), resulting in the final hemiacetal product and regenerating the base catalyst. youtube.comyoutube.com

This reversible reaction allows for the establishment of equilibrium under basic conditions. youtube.com

Investigation of 1,5-Hydride Shift Phenomena

Beyond tautomerism, this compound is a substrate for another significant intramolecular reaction: a transannular 1,5-hydride shift. rsc.orgsemanticscholar.org This type of sigmatropic reaction involves the migration of a hydride ion (H⁻) from one carbon atom to another within the ring structure. wikipedia.orgmasterorganicchemistry.com This process is essential to explain certain isotopic exchange patterns observed experimentally. rsc.orgrsc.org

The 1,5-hydride shift in this compound is described as "degenerate," meaning the starting material and the product are chemically identical, and the reaction can only be observed by isotopic labeling. rsc.orgrsc.org Quantum chemical calculations have been employed to analyze this reaction, revealing that the hydride transfer occurs through a constrained, six-membered ring transition state. rsc.orgsemanticscholar.org

The reaction can proceed without a catalyst, but the activation barrier is high. rsc.org Both acid and base catalysis significantly lower this barrier. rsc.org The acid-catalyzed shift involves an unsymmetrical six-membered cyclic transition state, while the base-catalyzed rearrangement proceeds via a symmetrical transition state and has a much lower activation barrier, making it the most favorable pathway. rsc.org The conformation of the eight-membered ring in the transition state is similar to that of the initial structure. semanticscholar.org

Table 2: Calculated Activation Barriers for 1,5-Hydride Shift

| Condition | Nature of Transition State | Relative Activation Energy |

|---|---|---|

| Uncatalyzed | Symmetrical six-membered ring | High |

| Acid-Catalyzed | Unsymmetrical six-membered ring | ~5.0 kcal mol⁻¹ lower than uncatalyzed |

This interactive table presents a summary of the activation barriers for the 1,5-hydride shift under different catalytic conditions, as determined by quantum chemical calculations. rsc.org

The primary experimental evidence for the transannular 1,5-hydride shift in this compound comes from deuterium (B1214612) exchange studies. rsc.org When this compound is subjected to either acidic (DCl in D₂O) or basic conditions, a notable exchange of hydrogen for deuterium atoms occurs. rsc.orgsemanticscholar.org

Specifically, ¹H NMR spectroscopic measurements have demonstrated that eight of the twelve methylene (B1212753) hydrogen atoms in the molecule are exchanged for deuterium. rsc.orgrsc.org This extensive exchange cannot be explained by simple enolization or tautomerism alone. The degenerate transannular 1,5-hydride shift mechanism is essential to account for these observations. rsc.orgsemanticscholar.org For the reaction conducted in 7.9 M DCl/D₂O, a specific activation energy has been measured. rsc.org

Table 3: Experimental Data from Deuterium Exchange Studies

| Parameter | Value | Condition |

|---|---|---|

| Number of Exchanged Hydrogens | 8 out of 12 | Acidic and Basic Conditions |

This interactive table highlights the key experimental findings from deuterium exchange studies that support the occurrence of a 1,5-hydride shift. rsc.orgrsc.org

Influence of Intramolecular Interactions on Chemical Reactivity and Selectivity

The chemical behavior of this compound is significantly influenced by intramolecular interactions, particularly the hydrogen bond between the hydroxyl group (-OH) and the carbonyl group (C=O). This internal bonding plays a crucial role in dictating the molecule's conformational preferences, which in turn affects its reactivity and the selectivity of its reactions. Research into this compound has revealed unique intramolecular processes that are a direct consequence of the spatial relationship between the interacting functional groups within the eight-membered ring.

A notable example of this is the degenerate transannular 1,5-hydride shift, a phenomenon that has been investigated through both experimental and theoretical approaches. semanticscholar.orgrsc.org This reaction involves the transfer of a hydride ion from the carbon atom bearing the hydroxyl group to the carbonyl carbon, a process facilitated by the proximity of these two sites within the cyclooctanone (B32682) ring.

Detailed Research Findings: The Transannular 1,5-Hydride Shift

Studies utilizing ¹H NMR spectroscopy have demonstrated that under both acidic and basic conditions, a significant number of methylene hydrogen atoms in this compound undergo exchange with deuterium. semanticscholar.orgrsc.org This observation is explained by the occurrence of a degenerate transannular 1,5-hydride shift. The reaction proceeds through a six-membered ring-like transition state, highlighting the importance of the molecule's conformation. semanticscholar.org

Quantum chemical calculations have provided further insight into this intramolecular rearrangement. The activation barrier for the hydride transfer is found to be lowest in the presence of a base. rsc.org For the acid-catalyzed reaction in a 7.9 M DCl/D₂O solution, an activation energy of 19.2 ± 0.4 kcal mol⁻¹ has been determined. semanticscholar.orgrsc.org

The proposed mechanism for the acid-catalyzed transannular 1,5-hydride shift involves the initial protonation of the carbonyl oxygen, followed by the intramolecular transfer of the hydride. The process is completed by reprotonation. rsc.org A similar, base-catalyzed pathway is also proposed. rsc.org

Computational analysis of the transition state reveals a tight, six-membered cyclic structure. The conformation of the eight-membered ring in this transition state closely resembles that of the initial ground state of the molecule. semanticscholar.orgrsc.org It is also suggested that solvent molecules, such as water, are unlikely to be directly involved in the formation of this transition state. semanticscholar.org

The following table summarizes the calculated activation barriers for the uncatalyzed and catalyzed transannular 1,5-hydride shift in two different conformations of this compound, the boat-chair (bc) and the boat-boat (bb) forms.

| Reaction Pathway | Conformation | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Uncatalyzed | 1bc → 4bc | 45.2 |

| Uncatalyzed | 1bb → 4bb | 45.5 |

| Acid-Catalyzed | 2bc → 5bc | 23.9 |

| Acid-Catalyzed | 2bb → 5bb | 24.7 |

| Base-Catalyzed | 3bc → 6bc | 16.6 |

| Base-Catalyzed | 3bb → 6bb | 17.1 |

The intramolecular hydrogen bond in this compound not only facilitates this unique hydride shift but is also expected to influence the stereoselectivity of reactions involving the carbonyl group. The fixed spatial orientation imposed by the hydrogen bond can lead to preferential attack of reagents from one face of the molecule over the other. This directing effect is a key consideration in the synthetic applications of this and related medium-ring hydroxy ketones.

The interplay between the conformational flexibility of the eight-membered ring and the directing effect of the intramolecular hydrogen bond makes this compound a valuable model system for studying the factors that control reactivity and selectivity in medium-sized ring compounds.

Advanced Synthetic Methodologies and Derivatization Strategies of 5 Hydroxycyclooctanone

Development of Non-Classical Protection Methods for Hydroxy Groups

Due to the predisposition of 5-hydroxycyclooctanone to exist predominantly as its transannular hemiacetal, conventional methods for the protection of the hydroxyl group often prove ineffective. This has spurred the development of non-classical approaches that can navigate the intricate reactivity of this medium-ring system.

Synthesis of Keto Ethers via Transannular Reactions

A notable non-classical method for the protection of the hydroxyl group in this compound involves the direct synthesis of keto ethers through a process that leverages the inherent transannular reactivity of the molecule. This approach circumvents the challenges posed by the hemiacetal form.

In a key study, it was demonstrated that the hydroxyl group of this compound can be protected as a keto ether by reacting the compound with an alcohol in the presence of an acid catalyst, such as hydrochloric acid. rsc.orgresearchgate.net This reaction is particularly noteworthy because it proceeds despite the fact that this compound (1HK) exists almost entirely as its intramolecular hemiacetal (1HA). rsc.orgresearchgate.net

The proposed mechanism for this transformation is initiated by the acid-catalyzed opening of the hemiacetal bridge, establishing an equilibrium between the hemiacetal (1HA) and the open-chain hydroxy ketone (1HK). A crucial step in the formation of the keto ether is a transannular 1,5-hydride shift. rsc.orgresearchgate.net This hydride shift is a degenerate process that has been confirmed by both experimental and theoretical studies under acidic and basic conditions. nih.gov

The reaction of the hemiacetal with an alcohol, for instance, methanol (B129727) in the presence of 0.04 M hydrochloric acid, yields not only the desired keto ether but also the corresponding ketal as a significant byproduct. researchgate.net

Exploration of Reaction Scope and Selectivity Limitations

The scope of the transannular synthesis of keto ethers has been explored with various alcohols. However, a significant limitation of this methodology is the competing formation of the thermodynamically more stable ketal. researchgate.net The ratio of the desired keto ether to the ketal byproduct is influenced by the nature of the alcohol used.

| Alcohol | Keto Ether : Ketal Ratio |

| Methanol | Low |

| 2-Bromobenzyl alcohol | ~30:70 |

This table illustrates the influence of the alcohol nucleophilicity on the product ratio in the acid-catalyzed reaction with this compound hemiacetal. researchgate.net

With more nucleophilic alcohols, such as 2-bromobenzyl alcohol, a considerable increase in the proportion of the keto ether is observed, although the ketal remains the major product. researchgate.net This selectivity issue underscores a primary challenge in the non-classical protection of this compound. The main advantages of this method are the low cost and simple reaction conditions; however, the prevalence of ketal formation is a major drawback. researchgate.net

Synthetic Routes to Specific this compound Derivatives

The functionalization of this compound opens avenues to a diverse range of derivatives with potential applications in the synthesis of complex molecules.

Preparation of O-Methyloxime Derivatives

The synthesis of O-methyloxime derivatives of this compound can be achieved through a two-step process. The first step involves the formation of the corresponding oxime, followed by O-methylation.

The preparation of cyclooctanone (B32682) oxime is a well-established procedure involving the reaction of cyclooctanone with hydroxylamine (B1172632) hydrochloride in the presence of a base. mdpi.com This general method can be adapted for this compound, taking into account the presence of the hydroxyl group which may require protection or careful control of reaction conditions to avoid side reactions.

The subsequent O-methylation of the oxime can be carried out using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

A plausible synthetic route is outlined below:

Oxime Formation: Reaction of this compound with hydroxylamine hydrochloride and a base like potassium hydroxide (B78521) in a suitable solvent.

O-Methylation: Treatment of the resulting this compound oxime with a methylating agent and a base to yield the desired O-methyloxime derivative.

It is important to note that the oxime of cyclooctanone can exist as a mixture of conformational isomers due to the flexibility of the eight-membered ring. mdpi.com This stereoisomerism should be considered in the characterization of the final product.

Strategies for Further Functionalization and Ring Transformations

The bifunctional nature of this compound makes it a versatile precursor for a variety of ring transformations, including ring expansion and contraction reactions.

Ring Expansion:

Beckmann Rearrangement: The oxime of this compound can undergo a Beckmann rearrangement when treated with an acid catalyst. This reaction would lead to the formation of a nine-membered lactam, a valuable structural motif in medicinal chemistry. The rearrangement is initiated by protonation of the oxime's hydroxyl group, followed by migration of one of the alpha-carbon atoms to the nitrogen. oaepublish.com

Schmidt Reaction: Treatment of this compound with hydrazoic acid in the presence of a strong acid can also lead to a nine-membered lactam via the Schmidt reaction. This reaction proceeds through the addition of hydrazoic acid to the carbonyl group, followed by rearrangement with expulsion of nitrogen gas. mdpi.com

Reaction with Diazomethane (B1218177): The reaction of cyclic ketones with diazomethane is a known method for ring expansion. While this reaction can be complex, under controlled conditions, it could potentially convert this compound into a nine-membered hydroxy ketone.

Ring Contraction:

Favorskii Rearrangement: While not a direct transformation of this compound itself, conversion to an α-haloketone derivative could enable a Favorskii rearrangement to produce a seven-membered ring carboxylic acid derivative.

Baeyer-Villiger Oxidation:

The oxidation of this compound with a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA), would result in a Baeyer-Villiger oxidation. This reaction would insert an oxygen atom adjacent to the carbonyl group, leading to the formation of a nine-membered lactone. The regioselectivity of the oxygen insertion would be determined by the migratory aptitude of the adjacent carbon atoms. researchgate.net

Stereoselective Transformations and Control in this compound Chemistry

Controlling the stereochemistry in reactions involving this compound is a critical aspect of its synthetic utility, particularly for the preparation of enantiomerically pure target molecules. The conformational flexibility of the eight-membered ring presents unique challenges and opportunities for stereocontrol.

Substrate-Controlled Diastereoselectivity:

The existing stereocenter at the hydroxyl-bearing carbon can direct the stereochemical outcome of subsequent reactions. For example, the reduction of the carbonyl group can proceed with a degree of diastereoselectivity, influenced by the preferred conformation of the cyclooctane (B165968) ring, which minimizes steric interactions. The delivery of a hydride reagent would preferentially occur from the less hindered face of the carbonyl group.

Reagent-Controlled Enantioselectivity:

For the synthesis of specific enantiomers, chiral reagents or catalysts are employed.

Asymmetric Reduction: The enantioselective reduction of the ketone functionality can be achieved using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands. Asymmetric transfer hydrogenation using chiral catalysts is another powerful method for obtaining enantiomerically enriched 1,5-cyclooctanediol derivatives.

Enantioselective Alkylation: The generation of a specific enolate of this compound (after protection of the hydroxyl group) and its subsequent reaction with an electrophile in the presence of a chiral ligand can lead to the formation of α-functionalized derivatives with high enantiomeric excess.

The development of stereoselective methods for medium-sized rings is an active area of research, and strategies that leverage substrate preorganization and bifunctional catalysts are particularly promising for achieving high levels of stereocontrol in eight-membered ring systems. rsc.org

Spectroscopic and Structural Elucidation Beyond Routine Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for the detailed analysis of molecular structure, conformation, and reaction mechanisms in the solution phase. nih.gov For 5-Hydroxycyclooctanone, multi-dimensional NMR experiments provide profound insights into its three-dimensional structure and the subtle interactions governing its behavior.

Conformational analysis is typically performed by measuring coupling constants at various temperatures and in different solvents to ascertain the populations of conformers in solution. nih.govresearchgate.net In the case of this compound, the eight-membered ring can adopt several low-energy conformations. High-resolution ¹H NMR spectroscopy allows for the determination of proton-proton coupling constants (³JHH), which can be correlated to dihedral angles via the Karplus equation, providing critical information about the ring's geometry. mdpi.com

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can identify protons that are close in space, helping to distinguish between different conformational isomers. This is essential for mapping the spatial arrangement of the hydroxyl group relative to the protons on the cyclooctanone (B32682) ring.

In mechanistic studies, NMR can be used to monitor reactions in situ, allowing for the non-destructive, quantitative analysis of reactants, intermediates, and products over time. nih.gov Techniques such as kinetic analysis and isotope labeling studies followed by NMR detection can elucidate reaction pathways, identify transient species, and determine reaction rates involving this compound. nih.goved.ac.uk

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Note: This table presents hypothetical data for illustrative purposes, based on typical chemical shifts for similar functional groups.

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| C=O (C1) | - | - | 215.8 | - |

| CH₂ (C2, C8) | 2.45 - 2.60 | m | 42.5 | C1, C3, C7 |

| CH₂ (C3, C7) | 1.70 - 1.85 | m | 25.1 | C2, C4, C8, C6 |

| CH₂ (C4, C6) | 1.90 - 2.05 | m | 35.3 | C3, C5, C7 |

| CH-OH (C5) | 3.95 | tt | 70.2 | C3, C4, C6, C7 |

| OH | 3.20 | d | - | C4, C5, C6 |

X-ray Crystallography for Precise Solid-State Conformation and Intermolecular Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govresearchgate.net This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation adopted by the this compound molecule within the crystal lattice.

The process involves growing a high-quality single crystal of the compound, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be built and refined. nih.govyoutube.com For this compound, a key finding would be the precise conformation of the eight-membered ring, which is often a distorted boat-chair or twist-chair arrangement in similar medium-sized rings. semanticscholar.org

Crucially, X-ray crystallography also elucidates the intermolecular packing within the crystal. The presence of the hydroxyl group in this compound makes it capable of forming intermolecular hydrogen bonds. The analysis would detail the hydrogen-bonding network, showing how molecules interact with each other in the solid state (e.g., O-H···O=C hydrogen bonds), which dictates many of the material's bulk properties. mdpi.com

Table 2: Hypothetical Crystallographic Data for this compound Note: This data is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₄O₂ |

| Formula Weight | 142.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 8.54, b = 10.21, c = 9.87 |

| α, β, γ (°) | α = 90, β = 105.3, γ = 90 |

| Volume (ų) | 828.4 |

| Z (Molecules per unit cell) | 4 |

| Hydrogen Bond (D-H···A) | O-H···O |

| H···A distance (Å) | 1.92 |

Application of Advanced Spectroscopic Techniques for Probing Dynamic Processes and Intermediates

The conformational flexibility inherent in the eight-membered ring of this compound means that it likely exists as an equilibrium of multiple conformers in solution. copernicus.org Advanced spectroscopic techniques are essential for studying these dynamic processes and detecting fleeting intermediates that may form during chemical reactions.

Variable-Temperature (VT) NMR spectroscopy is a primary tool for investigating dynamic equilibria. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, rapid interconversion between conformers may lead to averaged, sharp signals. As the temperature is lowered, this exchange can be slowed down, causing the signals to broaden and eventually resolve into separate signals for each distinct conformer at the coalescence temperature and below. This allows for the determination of the energy barriers (ΔG‡) for conformational changes, such as ring inversion.

2D Exchange Spectroscopy (EXSY) is another powerful NMR technique that can identify and quantify chemical exchange processes. It can directly detect the exchange of atoms between different chemical environments, providing direct evidence of conformational interchange and measuring the rates of these dynamic processes.

For probing reaction intermediates, specialized techniques are employed. Flow NMR and stopped-flow NMR can be used to study the kinetics of fast reactions by rapidly mixing reactants and initiating data acquisition within milliseconds. nih.gov When combined with photochemical initiation, in situ illumination NMR allows for the direct observation of light-induced reactions and the characterization of short-lived photo-excited states or intermediates. google.com These advanced methods provide a window into the transient species and dynamic transformations that are central to the reactivity of this compound.

Supramolecular Aspects and Intermolecular Interactions of 5 Hydroxycyclooctanone

Role of Intramolecular Hydrogen Bonding in the Stabilization of Hemiacetal Forms

Molecules containing both an alcohol and a carbonyl group, such as 5-hydroxycyclooctanone, can undergo an intramolecular reaction to form a cyclic hemiacetal. khanacademy.org This process involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon. khanacademy.org While intermolecular hemiacetals are often unstable, cyclic hemiacetals, particularly those forming five- or six-membered rings, are significantly more stable and often favored at equilibrium. khanacademy.orglibretexts.org

The equilibrium between the open-chain keto-alcohol form and the closed bicyclic hemiacetal form is a dynamic process. The presence of the intramolecular hydrogen bond in the open-chain form can pre-organize the molecule into a conformation that is favorable for cyclization, thereby facilitating the formation of the hemiacetal. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are pivotal in studying these equilibria and the strength of the hydrogen bonds involved. nih.govnih.govresearchgate.netruc.dk For instance, the chemical shift of the hydroxyl proton in ¹H-NMR can indicate the strength of the hydrogen bond; a more downfield shift is typically associated with a stronger bond. researchgate.net

Table 1: Equilibrium and Stabilizing Factors in this compound

| Form | Key Structural Feature | Primary Stabilizing Interaction | Consequence |

|---|---|---|---|

| Open-Chain | Keto-alcohol | Intramolecular H-bond (O-H···O=C) | Pre-organization for cyclization |

| Hemiacetal | Bicyclic ether with hydroxyl group | Covalent bond formation | Increased thermodynamic stability |

The formation of a stable hemiacetal is significant as it can alter the reactivity of the molecule. The carbonyl group is masked in the hemiacetal form, protecting it from reactions typical of ketones. This principle is widely used in organic synthesis and is fundamental in the chemistry of carbohydrates, where sugars like glucose exist predominantly in their cyclic hemiacetal forms. khanacademy.org

Formation of Supramolecular Architectures Utilizing this compound Derived Building Blocks

The field of crystal engineering focuses on designing solid-state structures from molecular building blocks, using intermolecular interactions to guide their assembly. researchgate.net this compound, with its dual functional groups, is an excellent candidate to serve as a versatile building block for the construction of larger, well-defined supramolecular architectures. researchgate.netnih.gov By chemically modifying the hydroxyl and/or carbonyl groups, a diverse range of derivatives can be synthesized, each with specific functionalities designed to promote self-assembly through non-covalent interactions like hydrogen bonding or coordination bonds. researchgate.netrsc.orgresearchgate.net

For example, the hydroxyl group can be esterified or etherified to introduce different recognition sites, while the carbonyl group can be converted into an imine or other functional groups. These modifications allow for the programming of the molecule to interact with itself or with other complementary molecules in predictable ways, leading to the formation of one-, two-, or three-dimensional networks.

Potential Self-Assembly Strategies:

Hydrogen-Bonded Networks: Derivatives of this compound can be designed to form robust hydrogen-bonded networks. For instance, converting the ketone to a diol would provide additional hydrogen bond donors, while converting the hydroxyl group to a carboxylic acid would introduce a strong hydrogen-bonding motif known to form predictable dimer structures.

Table 2: Potential this compound Derivatives for Supramolecular Assembly

| Derivative Type | Modification | Potential Intermolecular Interaction | Resulting Architecture |

|---|---|---|---|

| Diol-Carboxylic Acid | Oxidation of -OH to -COOH; Reduction of C=O to -OH | Strong O-H···O hydrogen bonding | Chains, sheets, or 3D networks |

| Amino-Alcohol | Reductive amination of C=O | N-H···O and O-H···N hydrogen bonding | Helical chains, layered structures |

| Pyridyl Ether | Etherification of -OH with a pyridine group | Metal-ligand coordination, π-π stacking | Coordination polymers, discrete cages |

The conformational flexibility of the eight-membered ring is a key feature in these systems. It can allow the supramolecular structure to adapt and optimize its intermolecular interactions, potentially leading to the formation of complex and functional materials.

Exploration of Host-Guest Chemistry Potential with Modified Cyclooctanone (B32682) Scaffolds

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org This area of supramolecular chemistry is dominated by host molecules like cyclodextrins, crown ethers, and calixarenes, which have well-defined, pre-organized cavities. nih.govd-nb.info The flexible cyclooctanone framework presents an intriguing, though less conventional, scaffold for the design of new host molecules.

To function as a host, the this compound structure needs to be incorporated into a larger macrocyclic or cage-like structure. nih.govmdpi.comresearchgate.net This can be achieved through synthetic strategies that link two or more cyclooctanone units together or attach them to a larger molecular framework. The synthesis of such macrocycles often involves ring-closing reactions under specific conditions. d-nb.infobhu.ac.in

Design Concepts for Cyclooctanone-Based Hosts:

Macrocyclization: Two molecules of this compound could be derivatized with reactive linkers at both the hydroxyl and a position alpha to the carbonyl. A ring-closing reaction could then form a macrocycle containing two cyclooctanone units. The conformation of the cyclooctane (B165968) rings would define the shape and size of the central cavity.

Functionalized Cages: The cyclooctanone ring can be functionalized with convergent binding groups. For example, attaching aromatic panels to the ring via ether or amide linkages could create a pseudo-cavity capable of binding planar aromatic guests through π-π stacking and hydrogen bonding interactions. rsc.orgresearchgate.net

The potential of these novel hosts lies in their dynamic nature. The conformational flexibility of the cyclooctanone rings could allow the host to adapt its cavity size and shape to better accommodate different guests, a principle known as "induced fit." This contrasts with the more rigid cavities of traditional hosts like cyclodextrins. d-nb.info The binding properties of such hosts would be studied using techniques like NMR titration, isothermal titration calorimetry (ITC), and fluorescence spectroscopy to determine binding constants and thermodynamic parameters of the host-guest complexation. rsc.org

Table 3: Hypothetical Cyclooctanone-Based Host vs. Cyclodextrin

| Feature | Cyclooctanone-Based Host (Hypothetical) | β-Cyclodextrin (Established Host) |

|---|---|---|

| Scaffold | Flexible eight-membered rings | Rigid truncated cone of glucose units |

| Cavity Nature | Conformationally adaptive, potentially tunable | Well-defined, hydrophobic interior |

| Synthesis | Multi-step organic synthesis | Enzymatic degradation of starch |

| Guest Binding | Potentially driven by induced fit, H-bonding, π-stacking | Primarily driven by hydrophobic effect |

| Potential Application | Sensors, responsive materials, catalysis | Drug delivery, food industry, catalysis |

While the exploration of this compound in host-guest chemistry is still a nascent field, the unique structural features of this compound offer a promising platform for the design of new, functional supramolecular systems.

Applications in Advanced Chemical Research and Materials Science

Utility as a Key Intermediate in Complex Natural Product Synthesis

The synthesis of complex natural products often relies on the strategic use of versatile building blocks that contain multiple functional groups and a defined stereochemistry. While there is a broad body of research on the synthesis of natural products containing eight-membered rings, the specific role of 5-Hydroxycyclooctanone as a key intermediate is not prominently featured in the existing literature. General strategies for the construction of cyclooctane-containing natural products often involve cycloaddition reactions or ring-expansion methodologies. However, specific examples detailing the conversion of This compound to a known natural product are not readily found.

The potential utility of This compound would lie in its bifunctional nature, possessing both a ketone and a hydroxyl group. These functional groups could, in principle, be manipulated to introduce further complexity and construct the intricate architectures found in various natural products. For instance, the ketone could serve as a handle for carbon-carbon bond formation, while the hydroxyl group could direct stereoselective reactions or be converted into other functionalities.

A summary of natural product classes where a cyclooctanone (B32682) core is present, and where a hydroxylated precursor could theoretically be of synthetic value, is presented below. It is crucial to note that this does not imply that This compound has been directly used in their synthesis.

| Natural Product Class | Core Structure Moiety | Potential Synthetic Role of a Hydroxycyclooctanone Intermediate |

| Diterpenes | Fused or bridged cyclooctane (B165968) rings | Precursor for establishing key stereocenters and ring junctions. |

| Sesquiterpenes | Substituted cyclooctane systems | Template for the introduction of various functional groups. |

| Alkaloids | Nitrogen-containing cyclooctane frameworks | Scaffold for the construction of heterocyclic ring systems. |

This table is illustrative of potential applications and does not represent documented synthetic routes involving this compound.

Integration into Novel Material Architectures for Specialized Applications

The incorporation of cyclic monomers into polymers can impart unique properties to the resulting materials, such as altered thermal stability, rigidity, and degradability. The bifunctionality of This compound (a ketone and a hydroxyl group) suggests its potential as a monomer or a precursor to a monomer for polymerization. For example, the hydroxyl group could be used for esterification or etherification to create polymerizable derivatives, and the ketone could be a site for further chemical modification either before or after polymerization.

However, a review of the scientific literature does not reveal specific instances of This compound being used to create novel material architectures. Research in polymer chemistry is extensive, but this particular compound does not appear to have been a focus of investigation for developing materials with specialized applications.

Should research be undertaken in this area, one could envision the following possibilities:

| Potential Polymer Type | Linkage Chemistry | Potential Material Properties |

| Polyesters | Ring-opening polymerization of a derived lactone or polycondensation. | Tunable biodegradability, altered thermal properties compared to linear analogues. |

| Polycarbonates | Reaction of the hydroxyl group with phosgene (B1210022) or its equivalents. | Increased rigidity and potentially higher glass transition temperatures. |

| Modified Polymers | Post-polymerization modification of the ketone functionality. | Introduction of cross-linking sites or specific functional groups for sensing or binding applications. |

This table represents theoretical applications in materials science and is not based on published research involving this compound.

Exploration as a Precursor or Component in Catalytic Systems Research

In the field of catalysis, organic molecules can serve as ligands that coordinate to a metal center, thereby influencing the catalyst's activity, selectivity, and stability. The hydroxyl and ketone groups of This compound offer potential coordination sites for metal ions. Modification of the cyclooctane ring could lead to the development of novel bidentate or polydentate ligands.

Despite this potential, there is no significant body of research detailing the use of This compound or its derivatives as precursors or components in catalytic systems. The design and synthesis of ligands for catalysis is a vast area of chemical research, but this specific compound has not emerged as a notable scaffold.

Theoretical research directions could include:

| Catalyst System Component | Role of this compound Derivative | Potential Catalytic Application |

| Chiral Ligand | Asymmetric synthesis of a ligand for enantioselective catalysis. | Asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. |

| Ligand Scaffold | Backbone for the attachment of various coordinating groups. | Homogeneous catalysis for a wide range of organic transformations. |

| Precursor to a Catalyst | Transformation into a molecule that is itself catalytically active. | Organocatalysis. |

This table outlines hypothetical roles in catalysis and does not reflect documented use cases of this compound.

Challenges and Future Directions in 5 Hydroxycyclooctanone Research

Addressing Synthetic Access to Specific Stereoisomers and Enantiomers

A primary challenge in 5-hydroxycyclooctanone research lies in the stereocontrolled synthesis of its various diastereomers and enantiomers. The flexible nature of the cyclooctane (B165968) ring allows for numerous low-energy conformations, making selective synthesis a complex task. Future efforts will likely focus on the development of novel synthetic strategies that can precisely control the relative and absolute stereochemistry of the hydroxyl and carbonyl groups.

Key research directions include:

Diastereoselective Synthesis: The development of methods for the diastereoselective synthesis of functionalized trans-cyclooctenes, which can be precursors to this compound derivatives, is a significant area of interest. For instance, stereocontrolled 1,2-additions of nucleophiles to trans-cyclooct-4-enone have been shown to produce axial-5-hydroxy-trans-cyclooctene analogs with high diastereoselectivity. nih.govchemrxiv.org This approach provides a platform for accessing a range of functionalized derivatives with defined stereochemistry.

Enantioselective Catalysis: The use of chiral catalysts to achieve enantioselective synthesis of this compound and its derivatives is a promising avenue. While specific catalysts for this compound are still emerging, research on enantioselective catalysis for other cyclic ketones, such as cyclopentanones and cyclobutanones, provides a strong foundation. nih.gov Future work will likely involve the design and application of chiral Lewis acids, organocatalysts, and transition-metal complexes to control the stereochemical outcome of reactions leading to or involving this compound. enamine.net

Biocatalytic Approaches: Biocatalysis offers a powerful tool for the synthesis of chiral molecules. manchester.ac.uk The use of enzymes, such as ketoreductases, could enable the highly enantioselective reduction of a precursor diketone to furnish chiral this compound. nih.gov Exploring and engineering enzymes for this specific transformation could provide an efficient and environmentally friendly route to enantiopure products.

A summary of potential stereoselective synthetic approaches is presented in the table below.

| Synthetic Approach | Key Principle | Potential for this compound | Challenges |

|---|---|---|---|

| Diastereoselective Addition to Precursors | Utilizing a stereochemically defined precursor like trans-cyclooct-4-enone to direct incoming nucleophiles. nih.govchemrxiv.org | Access to specific diastereomers of substituted this compound. | Synthesis of the initial chiral precursor. |

| Enantioselective Organocatalysis | Employing chiral secondary amines or N-heterocyclic carbenes to catalyze cascade reactions. nih.gov | One-pot synthesis of highly functionalized, enantiomerically enriched this compound analogs. | Catalyst compatibility and control over multiple stereocenters. |

| Biocatalysis | Using enzymes like ketoreductases for the enantioselective reduction of a diketone precursor. manchester.ac.uknih.gov | Environmentally friendly route to enantiopure this compound. | Enzyme discovery, stability, and substrate specificity. |

Deeper Understanding of Complex Transannular Pathways and Competing Reactions

The eight-membered ring of this compound is not a static entity. Its flexibility allows for proximity between the C1 carbonyl carbon and the C5 hydrogen atom, leading to fascinating and complex transannular reactions. A key challenge is to understand and control these pathways, which often compete with other desired transformations.

A significant breakthrough in this area has been the experimental and theoretical investigation of a degenerate transannular 1,5-hydride shift in this compound. semanticscholar.orgrsc.org This process, which occurs under both acidic and basic conditions, involves the intramolecular transfer of a hydride ion from the carbon bearing the hydroxyl group to the carbonyl carbon. This hydride shift leads to the exchange of eight of the twelve methylene (B1212753) hydrogen atoms for deuterium (B1214612) in the presence of D₂O, a phenomenon observable by ¹H NMR spectroscopy. semanticscholar.orgrsc.org

Key findings from these studies include:

The hydride transfer proceeds through a tight, six-membered ring-like transition state. semanticscholar.orgrsc.org

The activation energy for this process in 7.9 M DCl/D₂O was experimentally determined to be 19.2 ± 0.4 kcal mol⁻¹. semanticscholar.orgrsc.org

Quantum chemical calculations have shown that the activation barrier is lowest in the presence of a base. semanticscholar.orgrsc.org

The conformation of the eight-membered ring in the transition state is similar to that of the starting material, and it is unlikely that solvent molecules directly participate in the transition state. semanticscholar.orgrsc.org

The following table summarizes the energetic details of the transannular 1,5-hydride shift.

| Condition | Activation Energy (Ea) | Key Observation | Reference |

|---|---|---|---|

| Acidic (7.9 M DCl/D₂O) | 19.2 ± 0.4 kcal mol⁻¹ | Experimentally determined value for the degenerate hydride shift. | semanticscholar.orgrsc.org |

| Basic | Lowest calculated activation barrier. | Theoretical calculations suggest base catalysis is more efficient. | semanticscholar.orgrsc.org |

| Uncatalyzed (gas phase) | High calculated activation barrier. | The uncatalyzed reaction is significantly slower due to strain in the transition state. uni-due.de | uni-due.de |

Future research in this area will likely involve more detailed computational studies to map the potential energy surface of this compound and its derivatives. uni-due.de This will aid in predicting and controlling the competition between the transannular hydride shift and other potential reactions, such as hemiacetal formation. A deeper mechanistic understanding will be crucial for harnessing these unique reaction pathways for synthetic purposes.

Development of Novel Catalytic Transformations Utilizing this compound Substrates

The bifunctional nature of this compound makes it an attractive substrate for the development of novel catalytic transformations. The presence of both a ketone and a secondary alcohol provides two handles for selective modification. A key challenge is to develop catalysts that can differentiate between these two functional groups and control the regioselectivity and stereoselectivity of the reactions.

Future research directions in this area include:

Selective Functionalization: Developing catalytic systems that can selectively target either the hydroxyl or the carbonyl group. For example, catalysts could be designed for the selective oxidation of the alcohol to a dione, the selective reduction of the ketone, or the protection of one functional group while the other is being transformed.

Cascade Reactions: Designing catalytic cascade reactions that utilize both functional groups in a sequential manner to build molecular complexity rapidly. For instance, a catalytic system could initiate a reaction at the carbonyl group, which then triggers a subsequent transformation involving the hydroxyl group.

Harnessing Transannular Reactivity: Developing catalysts that can promote and control the transannular reactions of this compound. This could lead to the development of novel ring-contraction or ring-expansion methodologies.

Metal- and Organocatalysis: The application of both transition-metal catalysis and organocatalysis will be crucial. mdpi.com For instance, novel hydroxyl-functionalized ionic liquids have shown promise as efficient catalysts for CO₂ conversion, a concept that could be adapted for transformations involving this compound. worktribe.com

Expanding Research Utility in Interdisciplinary Scientific Fields

Beyond its fundamental chemical interest, this compound and its derivatives have the potential to be valuable tools in a variety of interdisciplinary fields. The eight-membered ring scaffold is found in a number of biologically active natural products, and the ability to synthesize a diverse range of functionalized cyclooctanone (B32682) derivatives could have significant implications. atlasofscience.org

Potential areas of application include:

Medicinal Chemistry: Functionalized eight-membered rings are of interest in drug discovery. enamine.netacs.org The conformational flexibility of the cyclooctane ring can be an advantage in designing molecules that can adapt to the binding sites of biological targets. This compound can serve as a versatile synthon for the preparation of more complex molecules with potential therapeutic applications. ipb.pt

Materials Science: The incorporation of functionalized cyclooctane units into polymers could lead to materials with novel properties. For example, the functionalization of polycyclooctene with hydroxyl groups has been shown to enhance adhesive strength. umass.edu this compound could be used as a monomer or a functionalizing agent in the development of new polymers and materials. mdpi.com

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. For instance, the attachment of a fluorescent tag to the this compound scaffold could allow for the visualization of its interactions with biological targets. nih.govbiorxiv.org The development of bioorthogonal "click" chemistries provides a powerful toolkit for such applications. nih.gov

The exploration of these interdisciplinary applications is still in its early stages, but the versatility of the this compound scaffold suggests a promising future for its use in addressing challenges in medicine, materials, and biology.

常见问题

Q. What are the established synthetic routes for 5-hydroxycyclooctanone, and how do reaction conditions influence yield and purity?

Methodological Guidance :

- Step 1 : Review primary literature (e.g., Journal of Organic Chemistry) for reported syntheses, focusing on cyclization of precursor diols or oxidation of cyclooctanol derivatives.

- Step 2 : Compare yields under varying catalysts (e.g., TEMPO/oxoammonium salts vs. CrO₃) and solvents (polar aprotic vs. aqueous systems) .

- Step 3 : Validate purity using HPLC or GC-MS, noting side products like over-oxidized diketones .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Guidance :

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches .

- ¹³C NMR : Assign carbonyl carbon at ~210 ppm and hydroxyl-bearing carbon at ~70 ppm. Compare with computed spectra (DFT/B3LYP) .

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives (e.g., oxime or hydrazone) are synthesized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Guidance :

- Step 1 : Compile spectral data from multiple sources (NIST WebBook, Reaxys) and flag discrepancies (e.g., δ values in NMR) .

- Step 2 : Replicate experiments under standardized conditions (solvent, temperature, concentration) .

- Step 3 : Use quantum mechanical calculations (e.g., Gaussian) to model spectra and identify artifacts from solvent effects or impurities .

Q. Example Contradiction Analysis :

| Source | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |

|---|---|---|---|

| NIST WebBook | 1.45 (m) | 210.1 | Solvent: CDCl₃ |

| Reaxys Entry A | 1.52 (m) | 209.8 | Impurity detected at 2.1 ppm |

Q. What experimental strategies address the stereochemical instability of this compound in solution?

Methodological Guidance :

- Strategy 1 : Monitor epimerization via time-resolved ¹H NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Strategy 2 : Derivatize with chiral auxiliaries (e.g., Mosher’s acid) to stabilize and quantify enantiomers .

- Strategy 3 : Use low-temperature crystallography to trap transient conformers .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Guidance :

- Step 1 : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and calculate frontier molecular orbitals (HOMO/LUMO) .

- Step 2 : Simulate reaction pathways (e.g., nucleophilic attack at carbonyl) with transition state analysis (IRC) .

- Step 3 : Validate predictions via small-scale experiments under inert atmospheres .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。